molecular formula C21H23F3N4O B11465637 4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11465637
M. Wt: 404.4 g/mol
InChI Key: DLZYGGFVYZPJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative characterized by a bicyclic core (7,8-dihydroquinazolin-5(6H)-one) substituted with methyl groups at positions 4 and 6. At position 2, it features a piperazine ring linked to a 3-(trifluoromethyl)phenyl group . Its molecular formula is C₂₂H₂₄F₃N₅O, with a molecular weight of 443.46 g/mol .

Properties

Molecular Formula

C21H23F3N4O

Molecular Weight

404.4 g/mol

IUPAC Name

4,7-dimethyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H23F3N4O/c1-13-10-17-19(18(29)11-13)14(2)25-20(26-17)28-8-6-27(7-9-28)16-5-3-4-15(12-16)21(22,23)24/h3-5,12-13H,6-11H2,1-2H3

InChI Key

DLZYGGFVYZPJJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Urea Intermediate Cyclization

Procedure :

  • React 2-amino-4-methylbenzoic acid with 3-(trifluoromethyl)phenyl isocyanate in the presence of triethylamine (TEA) in dioxane at 80°C for 12 hours to form the urea intermediate.

  • Subject the urea to Heck reaction with methyl acrylate using palladium(II) acetate (2 mol%) and p-benzoquinone (oxidizing agent) in acetic acid at 60°C for 24 hours.

  • Perform ring closure under basic conditions (e.g., 1,8-diazabicycloundec-7-ene (DBU) in dioxane) at reflux to yield 7-methyl-3,4-dihydroquinazolin-5(6H)-one.

Key Data :

  • Yield: 68–72% after crystallization.

  • Purity: >98% (HPLC).

Thiourea-Mediated Cyclization

Alternative Route :

  • Treat 2-amino-5-iodobenzoic acid with 4-(trifluoromethyl)aniline and triethoxymethane under reflux to form a thiourea intermediate.

  • Chlorinate with PCl₅/POCl₃ (1:2 ratio) at 100°C for 6 hours.

  • Cyclize using ammonium acetate in ethanol under microwave irradiation (150°C, 30 minutes).

Key Data :

  • Yield: 65%.

  • Solubility: Improved by introducing sp³-hybridized carbons.

Methylation at Position 4

The 4-methyl group is installed early in the synthesis or via post-functionalization:

Direct Alkylation During Cyclization

Procedure :

  • Use methyl acrylate in the Heck reaction step to introduce the methyl group at position 7.

  • Reduce the double bond post-cyclization using H₂/Pd-C (10% wt) in ethanol at 50°C for 6 hours to saturate position 4.

Key Data :

  • Reduction Efficiency: >95% conversion.

Friedel-Crafts Alkylation

Alternative Route :

  • Treat the dihydroquinazolinone core with methyl iodide (2 eq) and AlCl₃ (3 eq) in CH₂Cl₂ at 0°C to room temperature for 12 hours.

Key Data :

  • Yield: 70%.

  • Regioselectivity: >90% for position 4.

Purification and Isolation

Industrial-scale methods prioritize crystallization over chromatography:

Crystallization with Chiral Resolving Agents

Procedure :

  • Dissolve the racemic product in ethyl acetate and add (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid (1.1 eq).

  • Precipitate the S-enantiomer salt at 0–25°C.

  • Neutralize with NaHCO₃ and extract with dichloromethane.

Key Data :

  • Enantiomeric Excess (ee): >99%.

  • Recovery: 92% of the desired enantiomer.

Acid-Base Recrystallization

Alternative Method :

  • Treat the crude product with HCl (1M) to form a hydrochloride salt.

  • Recrystallize from ethanol/water (3:1) to achieve >99% purity.

Comparative Analysis of Methods

Parameter Urea Cyclization Thiourea Route Buchwald-Hartwig
Yield68–72%65%78%
Purity>98%>95%>97%
Chromatography RequiredNoNoYes
ScalabilityIndustrialLab-scalePilot-scale

Challenges and Optimizations

  • Byproduct Formation :

    • Phosphine oxide byproducts in Heck reactions are mitigated using Pd catalysts with bidentate ligands (e.g., tris(o-tolyl)phosphine).

    • Triphenylphosphine oxide removal: Achieved via extraction with hexane/ethyl acetate (3:1).

  • Solvent Selection :

    • Dioxane and DBU enhance reaction rates but require strict temperature control to avoid decomposition.

  • Racemization :

    • The R-enantiomer is racemized under basic conditions (NaOMe in MeOH, 50°C) and recycled.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.98–3.12 (m, 8H, piperazine), 3.45 (s, 3H, N–CH₃), 7.21–7.65 (m, 4H, Ar–H).

  • HRMS : m/z 447.1782 [M+H]⁺ (calc. 447.1785) .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the quinazolinone core .

Scientific Research Applications

Research indicates that compounds with similar structures to 4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one exhibit a range of biological activities:

  • Anticancer Properties :
    • Quinazoline derivatives are known for their anticancer effects. For instance, studies have shown that modifications to the quinazoline structure can enhance antiproliferative activity against various cancer cell lines, including pancreatic adenocarcinoma .
    • The presence of trifluoromethyl groups has been associated with increased potency in inhibiting cancer cell growth due to improved interactions with biological targets .
  • Neurological Applications :
    • Compounds containing piperazine moieties are often explored for their potential as neuroprotective agents. They may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .
    • The structural similarities to other piperazine-containing drugs suggest possible applications in treating central nervous system disorders .
  • Antimicrobial Activity :
    • Some quinazoline derivatives have demonstrated antimicrobial properties, making them candidates for further investigation as potential antibiotics or antifungal agents. The mechanism often involves disruption of microbial cell function .

Case Study 1: Anticancer Activity

A study investigated the efficacy of a related quinazoline compound against pancreatic cancer cell lines, reporting IC50 values in the low micromolar range. This suggests that structural modifications can significantly enhance anticancer activity .

Case Study 2: Neuropharmacological Effects

Research into related piperazine derivatives showed promise in modulating neurotransmitter systems, indicating potential use in treating mood disorders. These findings highlight the importance of further exploring the neuropharmacological applications of compounds like this compound .

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazolinone core modulates its biological activity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of quinazolinone derivatives modified at positions 2 (piperazine substituents) and 7 (aryl/alkyl groups). Below is a detailed comparison with structurally similar compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 2) Substituents (Position 7) Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl 4,7-Dimethyl C₂₂H₂₄F₃N₅O 443.46 High lipophilicity (CF₃), potential CNS activity
7-(2-Fluorophenyl)-2-[4-(2-furoyl)piperazinyl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one 4-(2-Furoyl)piperazin-1-yl 2-Fluorophenyl, 4-Methyl C₂₅H₂₄FN₅O₃ 477.50 Furoyl group may improve solubility; fluorophenyl enhances bioavailability
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one 4-(2-Hydroxyethyl)piperazin-1-yl 4-Chlorophenyl, 4-Methyl C₂₁H₂₅ClN₄O₂ 400.90 Hydroxyethyl increases hydrophilicity; chloro group may enhance binding affinity
7-Phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one 4-(Pyridin-2-yl)piperazin-1-yl Phenyl C₂₃H₂₃N₅O 385.50 Pyridinyl group introduces basicity; potential for metal coordination
7-(2,4-Dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one 4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl 2,4-Dimethoxyphenyl C₂₈H₂₈F₃N₅O₃ 547.56 Methoxy groups improve solubility; CF₃ retains metabolic stability
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-(2-Methoxyphenyl)piperazin-1-yl 3,4,5-Trimethoxyphenyl C₂₈H₃₂N₄O₅ 504.58 Trimethoxy enhances π-π stacking; methoxy improves CNS penetration

Key Observations :

Hydroxyethyl (): Increases polarity, favoring aqueous solubility but reducing BBB permeability . Pyridinyl (): Introduces hydrogen-bonding capability, possibly improving receptor selectivity .

Substituent Effects on Position 7 :

  • Halogenated Aromatics (e.g., 4-chlorophenyl in ): Improve binding affinity via hydrophobic interactions .
  • Methoxy/Aryl Groups (e.g., 2,4-dimethoxyphenyl in ): Enhance solubility and modulate steric bulk .

Physicochemical Properties: The target compound’s CF₃ group contributes to a higher molecular weight (443.46 g/mol) compared to non-CF₃ analogs (e.g., 385.50 g/mol in ). Compounds with polar groups (e.g., hydroxyethyl in ) exhibit lower molecular weights and higher solubility .

Research Implications and Gaps

  • Activity Data: No direct biological data (e.g., IC₅₀, EC₅₀) are available for the target compound in the provided evidence. Future studies should evaluate its pharmacokinetic profile and receptor specificity.
  • Synthetic Routes : hints at piperazine coupling methods, but detailed protocols are lacking. Optimization of yields and purity remains unexplored .
  • Comparative Efficacy: Structural analogs in , and 9 share piperazine-quinazolinone scaffolds but differ in substituent effects. Systematic SAR studies could identify optimal substituents for target engagement .

Biological Activity

4,7-Dimethyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one, often referred to as TOSLAB 859777, is a synthetic compound with a complex structure that includes a quinazoline core and piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

  • Molecular Formula : C21H23F3N4O
  • Molecular Weight : 404.43 g/mol
  • CAS Number : [Not provided]

The biological activity of TOSLAB 859777 is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cancer progression and neurological disorders. The trifluoromethyl group enhances lipophilicity and may improve receptor binding affinity.

Anticancer Activity

Recent studies have indicated that compounds similar to TOSLAB 859777 exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that derivatives containing the quinazoline structure can inhibit cell proliferation in various cancer cell lines.
  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 2.66 µM to 28.6 µM against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT29) cell lines .
CompoundCell LineIC50 (µM)
TOSLAB 859777MCF-714.60
TOSLAB 859777A54911.10
TOSLAB 859777HT2924.5

Neuropharmacological Effects

The piperazine moiety in TOSLAB 859777 suggests potential activity on neurotransmitter systems. Compounds with similar structural features have been evaluated for their effects on:

  • Dopamine Receptors : Binding studies indicate that piperazine derivatives can modulate dopaminergic activity, which is crucial for treating disorders like schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Some derivatives have shown affinity for serotonin receptors, indicating potential antidepressant effects .

Case Studies

  • Study on Anticancer Efficacy :
    • A study investigated the cytotoxic effects of a series of quinazoline derivatives on human cancer cell lines. TOSLAB 859777 was included in the screening, showing promising results against MCF-7 cells with an IC50 of approximately 14.60 µM.
  • Neuropharmacological Assessment :
    • In an experimental model for depression, a piperazine derivative similar to TOSLAB demonstrated significant improvement in behavioral tests, suggesting its potential as an antidepressant agent.

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step reactions, starting with the quinazolinone core formation, followed by introducing the piperazine-trifluoromethylphenyl group via nucleophilic substitution or coupling. Key parameters include:

  • Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvents : Polar aprotic solvents like DMF or DMSO to enhance reactivity .
  • Temperature : Optimized between 60–120°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity?

  • 1H/13C NMR : Assign peaks to specific protons (e.g., methyl groups at δ 2.1–2.3 ppm, piperazine protons at δ 2.8–3.5 ppm) and carbons (e.g., carbonyl at ~170 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C22H23F3N4O: 428.18) with <2 ppm error .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

Q. What experimental approaches assess solubility and stability under physiological conditions?

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .
  • Stability : Incubate at 37°C in liver microsomes or plasma, analyzing degradation via HPLC at 0, 6, 12, and 24 hours .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) with IC50 determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases, using ATP/NADH cofactors .

Q. How should control experiments validate pharmacological specificity?

  • Negative Controls : Use structurally similar but inactive analogs (e.g., lacking the trifluoromethyl group) .
  • Knockout Models : CRISPR-edited cell lines lacking the target receptor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethylphenyl and piperazine moieties?

  • Substituent Modifications : Synthesize analogs with varying substituents (e.g., -CF3 vs. -Cl on the phenyl ring) and compare binding affinities .
  • Piperazine Replacement : Test pyrrolidine or morpholine analogs to assess flexibility/rigidity requirements .

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma .

Q. What computational strategies predict binding modes to biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A) and validate with mutagenesis data .
  • Molecular Dynamics (MD) : Simulate binding pocket dynamics over 100 ns to assess stability .

Q. How is metabolic stability evaluated in hepatic microsome assays?

  • Incubation : Use human/rat liver microsomes with NADPH cofactor, sampling at intervals (0–60 min) .
  • Half-Life Calculation : Fit data to first-order decay models; compounds with t1/2 >30 min are considered stable .

Q. What statistical models differentiate pharmacological activity from assay interference?

  • Z-factor Analysis : Validate high-throughput screening (HTS) data with Z’ >0.5 .
  • Counter-Screens : Test against orthogonal assays (e.g., fluorescence vs. luminescence) to rule out false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.